

The Discovery of Biotin: An In-depth Technical Guide

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding **biotin**, also known as vitamin B7 or vitamin H, is a compelling narrative of early 20th-century biochemistry, marked by observations of a peculiar dietary ailment and culminating in the elucidation of a vital coenzyme's intricate structure and function. This technical guide provides a comprehensive overview of the historical milestones in **biotin** discovery, with a focus on the experimental methodologies and quantitative data that underpinned this critical area of nutritional science. For researchers and professionals in drug development, this historical context offers insights into the foundational principles of vitamin research and the evolution of biochemical investigation.

The Phenomenon of "Egg-White Injury"

The story of **biotin** begins not with its discovery, but with the observation of a mysterious illness. In 1916, W.G. Bateman noted that animals fed a diet high in raw egg whites developed toxic symptoms.^[1] This condition, later termed "egg-white injury," was characterized by severe dermatitis, hair loss, and loss of muscular coordination.^[1] These early observations laid the groundwork for decades of research into the nutritional components of food.

Experimental Protocol: Induction of Egg-White Injury in Rats (Boas, 1927)

One of the earliest systematic investigations into egg-white injury was conducted by Margaret Boas in 1927. The following protocol is a reconstruction of the methodology described in her seminal paper, "The Effect of Desiccation upon the Nutritive Properties of Egg-white."

Objective: To induce and study the symptoms of egg-white injury in a controlled laboratory setting.

Animal Model: Young, growing rats.

Dietary Composition: The basal diet was designed to be complete in all known nutrients except for the protein source, which was exclusively dried egg-white.

Component	Quantity
Dried Egg-White	20%
Sucrose	62.4%
Corn Oil	10.0%
Salt Mixture	4.0%
Cod Liver Oil	2 drops daily
Yeast Extract (as a source of other B vitamins)	Variable

Procedure:

- **Preparation of Dried Egg-White:** Fresh egg whites were desiccated to create a stable, dry powder for inclusion in the rat chow.
- **Diet Formulation:** The components of the diet were thoroughly mixed to ensure homogeneity.
- **Feeding Regimen:** Young rats were exclusively fed this diet and provided with water ad libitum.
- **Observation:** The rats were monitored daily for the development of characteristic symptoms, including dermatitis, alopecia (hair loss), and neuromuscular dysfunction.

This experimental model consistently produced the characteristic signs of egg-white injury, providing a reliable system for testing the curative properties of various food fractions.

The Independent Discovery and Isolation of a Curative Factor

In the 1930s, several independent research groups were on the trail of the protective factor against egg-white injury, each giving it a different name.

- "Vitamin H" (1939): Paul György, a Hungarian-American biochemist, was investigating the factor that could cure the skin and hair-related symptoms of egg-white injury. He named this curative substance "Vitamin H," derived from the German words Haar (hair) and Haut (skin). [2] He successfully isolated this factor from liver.[2]
- "Coenzyme R": Another group of scientists identified a substance essential for the growth of the bacterium *Rhizobium trifolii* and named it "coenzyme R."
- "**Biotin**" (1936): In a landmark achievement, Fritz Kögl and Benno Tönnis in Germany isolated a crystalline substance from a staggering quantity of egg yolks that was a potent growth factor for yeast.[3] They named it "**biotin**," from the Greek word "bios," meaning "life." [3]

It was later confirmed in 1940 that Vitamin H, coenzyme R, and **biotin** were, in fact, the same chemical entity.[4]

Experimental Protocol: Isolation of Crystalline Biotin from Egg Yolk (Kögl and Tönnis, 1936)

The following is a generalized reconstruction of the arduous process Kögl and Tönnis undertook to first isolate **biotin**. The original 1936 publication in Hoppe-Seyler's Zeitschrift für physiologische Chemie provides the definitive, detailed account.

Objective: To isolate the yeast growth-promoting factor from egg yolk in a crystalline form.

Starting Material: 250 kg of dried egg yolk.

General Workflow:

A simplified workflow for the isolation of **biotin** from egg yolk.

Key Steps (Reconstructed):

- **Initial Extraction:** The vast quantity of dried egg yolk was subjected to multiple rounds of solvent extraction to separate the lipid-soluble components from the water-soluble fraction believed to contain the growth factor.
- **Purification:** The crude extract underwent a series of purification steps, likely including adsorption chromatography, to selectively isolate the active compound.
- **Crystallization:** Through meticulous fractional precipitation and crystallization techniques, Kögl and Tönnis were able to obtain a small quantity of pure, crystalline **biotin**.

Quantitative Data: While the exact yield from the 1936 experiment is not readily available in modern databases, the process was known to be incredibly inefficient, requiring an immense amount of starting material to produce mere milligrams of the final product. Later methods improved upon this initial breakthrough.

Elucidation of Structure and First Chemical Synthesis

The isolation of crystalline **biotin** paved the way for its structural characterization. Through a series of chemical degradation studies, Vincent du Vigneaud and his colleagues at Cornell University successfully determined the chemical structure of **biotin** in 1942.^[5] This was a significant achievement, revealing a complex bicyclic structure containing a ureido ring fused to a tetrahydrothiophene ring with a valeric acid side chain.

The core structural components of the **biotin** molecule.

Experimental Protocol: First Total Synthesis of Biotin (Harris and Folkers, 1942)

Confirmation of du Vigneaud's proposed structure came swiftly with the first total chemical synthesis of **biotin** by Harris and Folkers at the Merck laboratories in 1942.^[5] This multi-step synthesis was a landmark in organic chemistry and solidified the understanding of **biotin**'s

molecular architecture. While the full, detailed protocol is extensive, a high-level overview of the synthetic strategy is presented below.

Objective: To achieve the total chemical synthesis of **biotin**, confirming its proposed structure.

General Synthetic Strategy: The synthesis involved the construction of the two fused rings and the stereospecific introduction of the three chiral centers. The valeric acid side chain was then appended to complete the molecule. The exact starting materials and reagents were products of their time and reflect the state of organic synthesis in the early 1940s.

The Biochemical Role of Biotin: A Coenzyme for Carboxylation

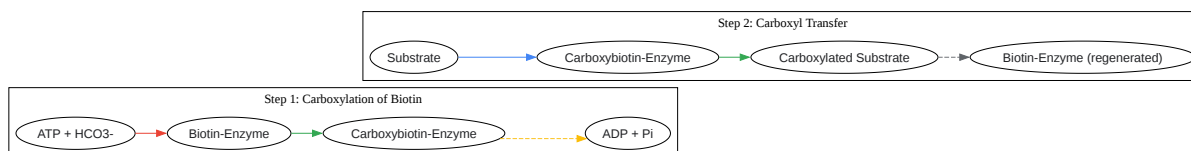
With the structure of **biotin** established, the next crucial step was to understand its biological function. The link between **biotin** and carboxylation reactions was a pivotal discovery. It was found that **biotin** acts as a covalently bound coenzyme for a class of enzymes known as carboxylases.^[5] These enzymes are essential for a variety of metabolic processes, including:

- Fatty acid synthesis: Acetyl-CoA carboxylase, a **biotin**-dependent enzyme, catalyzes the first committed step in the synthesis of fatty acids.
- Gluconeogenesis: Pyruvate carboxylase, another **biotin**-dependent enzyme, plays a critical role in the synthesis of glucose from non-carbohydrate precursors.
- Amino acid metabolism: Propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase are involved in the breakdown of several amino acids.

Mechanism of Biotin-Dependent Carboxylation

The function of **biotin** as a coenzyme involves a two-step reaction mechanism:

- Carboxylation of **Biotin**: The **biotin** molecule, covalently attached to its apoenzyme via a lysine residue, is first carboxylated in an ATP-dependent reaction. The carboxyl group is attached to one of the nitrogen atoms of the ureido ring.
- Transfer of the Carboxyl Group: The "activated" carboxyl group is then transferred from carboxy**biotin** to the substrate molecule.



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The two-step mechanism of **biotin**-dependent carboxylation reactions.

The Avidin-Biotin Interaction: A Powerful Tool in Biotechnology

The initial observation of "egg-white injury" was eventually explained by the discovery of a protein in raw egg whites called avidin. Avidin has an exceptionally high affinity for **biotin**, forming one of the strongest non-covalent bonds known in nature. This tight binding prevents the absorption of **biotin** from the diet, leading to the observed deficiency symptoms. The interaction is so strong that it has become a cornerstone of modern biotechnology, widely used in a variety of applications, including immunoassays, affinity chromatography, and targeted drug delivery.

Quantitative Data: Avidin-Biotin Binding Affinity

Parameter	Value
Association Constant (K _a)	~10 ¹⁵ M ⁻¹
Dissociation Constant (K _d)	~10 ⁻¹⁵ M

This extremely low dissociation constant signifies an incredibly stable complex, making the avidin-**biotin** system an invaluable tool for molecular biology and diagnostics.

Conclusion

The history of **biotin** discovery is a testament to the power of observation, meticulous experimentation, and the convergence of independent lines of scientific inquiry. From the initial puzzle of "egg-white injury" to the elucidation of its vital role as a coenzyme, the story of **biotin** has not only expanded our understanding of nutrition but has also provided the scientific community with an indispensable tool in the form of the avidin-**biotin** interaction. For today's researchers, this history serves as a powerful reminder of the fundamental biochemical principles that continue to drive innovation in drug development and the life sciences.

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